5-amino-1-(3-chlorophenyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Chagas disease Trypanosoma cruzi phenotypic screening

This compound is a validated early lead in the 5-amino-1,2,3-triazole-4-carboxamide (ATC) series for Chagas disease drug discovery. Its 3-methoxyphenyl amide and 3-chlorophenyl N1-substituent uniquely define the baseline for metabolic stability, aqueous solubility, and hERG liability, making it the essential comparator for any SAR campaign aimed at improving oral exposure or eliminating Ames-positive metabolite liability. Ideal for side-by-side antifungal screening against C. albicans. Standard B2B shipping available; custom synthesis may apply for bulk orders.

Molecular Formula C16H14ClN5O2
Molecular Weight 343.77 g/mol
CAS No. 951893-57-5
Cat. No. B4449403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1-(3-chlorophenyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
CAS951893-57-5
Molecular FormulaC16H14ClN5O2
Molecular Weight343.77 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)N
InChIInChI=1S/C16H14ClN5O2/c1-24-13-7-3-5-11(9-13)19-16(23)14-15(18)22(21-20-14)12-6-2-4-10(17)8-12/h2-9H,18H2,1H3,(H,19,23)
InChIKeyWYVJLSUMSWSKFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-(3-chlorophenyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 951893-57-5): Core Structural Identity & Procurement Context


5-Amino-1-(3-chlorophenyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 951893-57-5, molecular formula C₁₆H₁₄ClN₅O₂, molecular weight 343.77 g/mol) is a fully substituted 1,2,3-triazole-4-carboxamide belonging to the broader 5-amino-1,2,3-triazole-4-carboxamide (ATC) chemotype. The compound features a 5-amino group on the triazole core, a 1-(3-chlorophenyl) substituent, and an N-(3-methoxyphenyl) carboxamide side chain. This specific substitution pattern distinguishes it from other ATC analogs and positions it as a key intermediate in the optimization path toward orally bioavailable anti-Chagas agents [1]. The ATC series was identified through high-content phenotypic screening against intracellular Trypanosoma cruzi amastigotes, establishing this scaffold as a validated starting point for neglected disease drug discovery [1].

Why Generic Substitution Fails for 5-Amino-1-(3-chlorophenyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide


Within the 5-amino-1,2,3-triazole-4-carboxamide (ATC) series, even minor structural variations produce large functional divergence that precludes simple analog substitution. The 3-methoxyphenyl amide substituent directly controls metabolic stability, hERG liability, and aqueous solubility, which collectively determine oral exposure and in vivo efficacy [1]. Replacing the 3-methoxyphenyl group with a 2-methoxy-substituted heterocycle (e.g., compound 37) improved metabolic stability but required trade-offs in potency [1]. Conversely, 5-methyl analogs (e.g., compound 4l) exhibit potent antibacterial activity against S. aureus rather than anti-T. cruzi activity, underscoring that the 5-amino group is a critical driver of target-pathogen selectivity [2]. The 3-chlorophenyl N1-substituent further influences both potency and selectivity, meaning that swapping either aryl domain yields a functionally distinct chemical tool or lead candidate. These steep structure–activity relationships make CAS 951893-57-5 a non-fungible entity for any program requiring its specific polypharmacological or selectivity signature.

Quantitative Differentiation Evidence for 5-Amino-1-(3-chlorophenyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide vs. Closest Analogs


Anti-T. cruzi Potency: CAS 951893-57-5 as a Key Intermediate in the ATC Optimization Pathway

The 3-methoxyphenyl amide analog (designated compound 11 in the lead optimization series) served as the critical early lead from which all subsequent bioisostere and metabolic-stability improvements were derived. In the intracellular T. cruzi amastigote assay (VERO host cells), compound 11 demonstrated a pEC₅₀ value that established the baseline potency for the amide sub-series. Although the precise pEC₅₀ of compound 11 is reported in the Supporting Information, the manuscript highlights that ortho-substitution on the aniline ring improved potency 5-fold over the unsubstituted parent, while meta-substitution (as in compound 11) maintained activity without potency loss relative to the unsubstituted comparator [1]. This meta-methoxy orientation was essential for balancing potency with downstream ADME properties [1].

Chagas disease Trypanosoma cruzi phenotypic screening

Metabolic Stability Differentiation: 3-Methoxyphenyl Amide vs. 2-Methoxy Heterocycle Replacements

Replacement of the 3-methoxyphenyl group of compound 11 with 2-methoxy-substituted heterocycles (compounds 37, 38, 39, 40) generally improved metabolic stability in mouse liver microsomes. However, only compound 37 achieved both improved potency and good metabolic stability, while retaining low hERG inhibition (IC₅₀ > 30 μM) [1]. In contrast, compound 11's intrinsic clearance (Cli) was higher, prompting the need for bioisostere replacement. This directly demonstrates that CAS 951893-57-5 occupies a specific metabolic-stability niche: it is the optimal starting point for programs that require a meta-methoxy phenyl amide pharmacophore rather than a heterocyclic replacement [1].

metabolic stability liver microsomes oral bioavailability

Pathogen Selectivity: Fungal vs. Bacterial Activity Driven by 5-Amino vs. 5-Methyl Substitution

In the 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamide series, the 5-amino substituent confers selective activity against the pathogenic yeast Candida albicans, whereas 5-methyl analogs are potent against Staphylococcus aureus. Specifically, 5-amino compound 8b and triazoloquinazoline 9a were active against C. albicans, while 5-methyl carboxamide 4l exhibited 50% growth inhibition of S. aureus at <1 μM [1]. The target compound (CAS 951893-57-5) contains the 5-amino group; therefore, it is predicted to share the antifungal-selectivity profile of compound 8b rather than the antibacterial profile of 5-methyl analogs [1].

antimicrobial selectivity Candida albicans Staphylococcus aureus

Aqueous Solubility and Oral Exposure Differentiation: Late-Stage Optimized Leads vs. Early Lead Compound 11

Optimization of the ATC series from early lead compound 11 to late-stage amides (48, 58, 59) and oxadiazole 37 yielded significant improvements in kinetic aqueous solubility (pH 7.4, nephelometry) and oral exposure in mice. Compound 11 served as the baseline early lead with limited oral exposure due to moderate solubility and higher intrinsic clearance. In contrast, optimized amides 48, 58, and 59 demonstrated substantially improved solubility and oral bioavailability, enabling significant suppression of parasite burden in a mouse model of Chagas disease [1]. Table 4 of the manuscript provides a direct comparison of pEC₅₀, VERO cytotoxicity, mouse microsome Cli, aqueous solubility, and mouse oral exposure for compounds 11, 20, 48, 58, 59, and 37 [1].

aqueous solubility oral pharmacokinetics lead optimization

Best-Fit Research and Industrial Application Scenarios for 5-Amino-1-(3-chlorophenyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 951893-57-5)


Anti-T. cruzi Lead Optimization: Reference Standard for Meta-Methoxy Amide SAR

This compound is the direct starting point for any structure–activity relationship (SAR) study aiming to improve upon the metabolic stability and oral exposure of the 3-methoxyphenyl amide sub-series. The published optimization path from compound 11 to oxadiazole 37 and late-stage amides 48/58/59 provides a fully mapped SAR landscape for which CAS 951893-57-5 is the indispensable baseline comparator [1].

Antifungal Selectivity Screening: Differentiating 5-Amino from 5-Methyl Triazole Carboxamides

Procure CAS 951893-57-5 for side-by-side screening against C. albicans and other pathogenic fungi alongside a 5-methyl analog (e.g., compound 4l). The 5-amino group dictates selectivity toward yeast, making this compound suitable for antifungal discovery cascades, whereas 5-methyl analogs are suited for anti-S. aureus programs [2].

Metabolite Identification and Ames/hERG Liability Studies

Because compound 11 is known to undergo in vivo amide hydrolysis releasing a potentially mutagenic aniline (compound 26), CAS 951893-57-5 is the necessary substrate for generating and characterizing the Ames-positive metabolite. Use this compound to validate modified amide bioisosteres (e.g., oxadiazole 27/37) that eliminate the Ames liability while retaining potency [1].

Physicochemical Property Benchmarking for ATC Series Procurement

As the early lead that defined the baseline for aqueous solubility, microsomal clearance, and hERG liability in the ATC series, CAS 951893-57-5 should be included in any panel of ATC analogs purchased for comparative physicochemical profiling or computational model building [1].

Quote Request

Request a Quote for 5-amino-1-(3-chlorophenyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.